molecular formula C36H28P2 B2511093 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl CAS No. 4129-44-6

4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl

Cat. No.: B2511093
CAS No.: 4129-44-6
M. Wt: 522.568
InChI Key: RJUKHLSOORRJLL-UHFFFAOYSA-N
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Description

4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is an organophosphorus compound widely used in various fields of chemistry. This compound is known for its unique structure, which consists of two diphenylphosphanyl groups attached to a biphenyl backbone. It is often utilized as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl typically involves the reaction of diphenylphosphine with 4,4’-dibromobiphenyl. This reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-120°C and using a suitable solvent such as toluene or THF (tetrahydrofuran).

Industrial Production Methods: In an industrial setting, the production of 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the parent phosphine.

    Substitution: The diphenylphosphanyl groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Parent phosphine.

    Substitution: Substituted phosphines.

Scientific Research Applications

4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.

    Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with transition metals. The diphenylphosphanyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Comparison with Similar Compounds

    4,4’-Bis(diphenylphosphanyl)-1,1’-binaphthyl oxide (BINAPO): Similar in structure but with a binaphthyl backbone.

    4,4’-Bis(imidazolyl)diphenyl ether: Contains imidazolyl groups instead of diphenylphosphanyl groups.

Uniqueness: 4,4’-Bis(diphenylphosphanyl)-1,1’-biphenyl is unique due to its biphenyl backbone and the presence of two diphenylphosphanyl groups, which provide a high degree of stability and versatility in forming metal complexes. This makes it particularly valuable in catalytic applications where stability and reactivity are crucial.

Properties

IUPAC Name

[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKHLSOORRJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-necked flask, under a nitrogen atmosphere, there were placed 1.22 g (3 mmol) of 4,4′-diiodobiphenyl (product of Tokyo Kasei Kogyo Co., Ltd.), 0.11 g (0.6 mmol) of copper(I) iodide (product of Wako Pure Chemical Industries, Ltd.) and 3.26 g (12 mmol) of cesium carbonate (Wako Pure Chemical Industries, Ltd.). Next, 50 mL of dehydrated toluene (product of Wako Pure Chemical Industries, Ltd.) and 25 mL (9 mmol) of a hexane solution of diphenylphosphine (diphenylphosphine content: 10 mass %, product of Sterm) were added to the flask, and the mixture was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and filtered with Celite. After filtration, the solvent was distilled off under reduced pressure and purified by silica gel column chromatography (silica gel, hexane:dichloromethane=2:1), to obtain 650 mg 4,4′-bis(diphenylphosphino)biphenyl represented by the following formula (1) (1.2 mmol, 42% yield), as a phosphine ligand.
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.26 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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